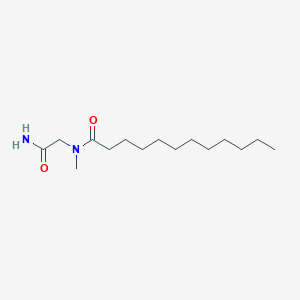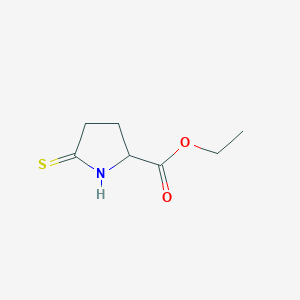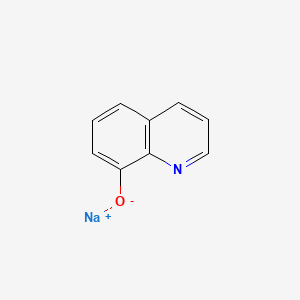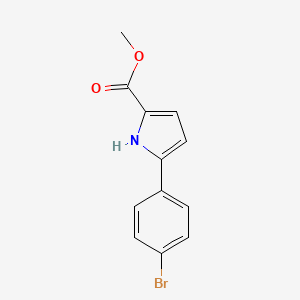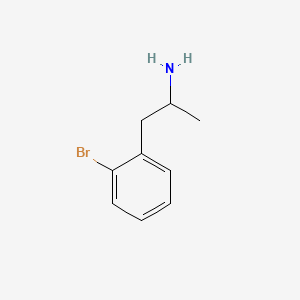![molecular formula C12H15N3O B1648478 2-(1,4-ジアゼパン-1-イル)ベンゾ[d]オキサゾール CAS No. 159731-55-2](/img/structure/B1648478.png)
2-(1,4-ジアゼパン-1-イル)ベンゾ[d]オキサゾール
概要
説明
2-(1,4-Diazepan-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a diazepane moiety
科学的研究の応用
2-(1,4-Diazepan-1-yl)benzo[d]oxazole has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.
Mode of Action
Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole might have a similar mode of action.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.
生化学分析
Biochemical Properties
2-(1,4-Diazepan-1-yl)benzo[d]oxazole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with imine reductases, which are enzymes involved in reductive amination reactions . These interactions can lead to the formation of chiral amines, which are important in pharmaceutical synthesis. Additionally, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may act as a modulator of certain receptor proteins, affecting their binding affinity and activity .
Cellular Effects
The effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . By binding to these receptors, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can enhance the conduction of chloride ions across the neuronal cell membrane, leading to hyperpolarization and reduced neuronal activity . This modulation of GABA receptors can have implications for neurological function and disorders.
Molecular Mechanism
The molecular mechanism of action of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole involves its interactions with specific biomolecules. At the molecular level, this compound can bind to receptor sites on proteins, altering their conformation and activity. For instance, its binding to GABA receptors enhances chloride ion conduction, leading to hyperpolarization of neurons . Additionally, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can lead to sustained modulation of receptor activity and enzyme function .
Dosage Effects in Animal Models
The effects of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating receptor activity and enzyme function . At higher doses, it can lead to toxic or adverse effects, such as excessive inhibition of neuronal activity or disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .
Metabolic Pathways
2-(1,4-Diazepan-1-yl)benzo[d]oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, it may undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole within tissues can also affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes . These interactions can influence the compound’s biochemical properties and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method allows for the production of chiral 1,4-diazepanes with high enantioselectivity. Another method involves the reaction of 2-aminobenzoxazole with diazepane under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is favored due to their efficiency and selectivity .
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
類似化合物との比較
Similar Compounds
5-(tert-Butyl)-2-(1,4-diazepan-1-yl)benzo[d]oxazole: This compound features a tert-butyl group, which can influence its biological activity and solubility.
1-(4-(tert-Butyl)-6-methylpyrimidin-2-yl)-1,4-diazepane: This compound has a pyrimidine ring, offering different pharmacological properties.
Uniqueness
2-(1,4-Diazepan-1-yl)benzo[d]oxazole is unique due to its combination of a benzoxazole ring and a diazepane moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGQKLYQWHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
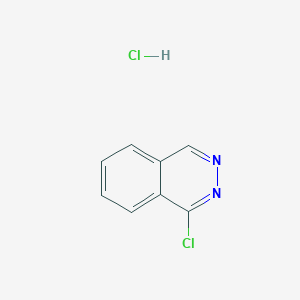
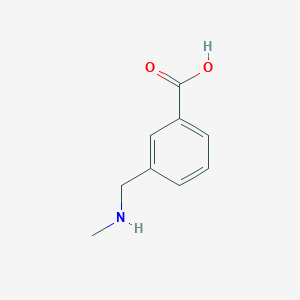
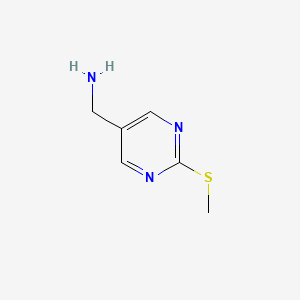
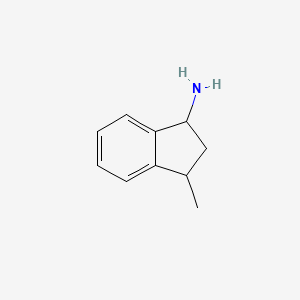
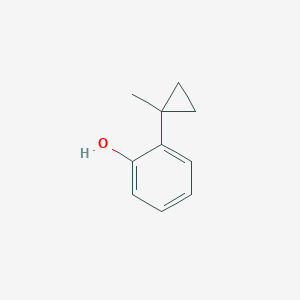
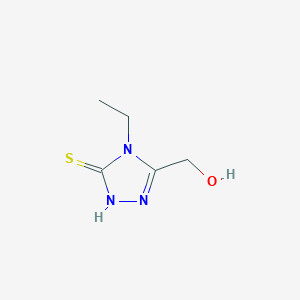
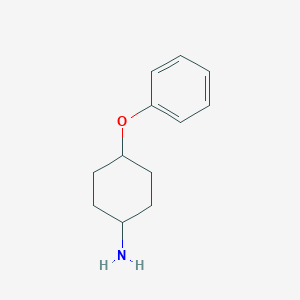

![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)
